

Metabolic Enzymes of (3S)-hydroxytetradecanedioyl-CoA: A Technical Guide

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Compound of Interest

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This technical guide provides a comprehensive overview of the enzymatic metabolism of **(3S)-hydroxytetradecanedioyl-CoA**, a key intermediate in the breakdown of long-chain dicarboxylic acids. This document details the primary metabolic pathway, the enzymes involved, available quantitative data, and detailed experimental protocols relevant to the study of this process.

Executive Summary

The metabolism of long-chain dicarboxylic acids, such as tetradecanedioic acid, is a critical metabolic pathway that primarily occurs within the peroxisome. This process, known as peroxisomal β -oxidation, serves as an alternative to mitochondrial fatty acid oxidation, particularly when there is a high influx of fatty acids or when mitochondrial function is impaired. **(3S)-hydroxytetradecanedioyl-CoA** is a specific intermediate in the peroxisomal β -oxidation of tetradecanedioyl-CoA. Its metabolism is carried out by a series of specialized peroxisomal enzymes. Understanding the function and kinetics of these enzymes is crucial for research into metabolic disorders and for the development of therapeutic interventions.

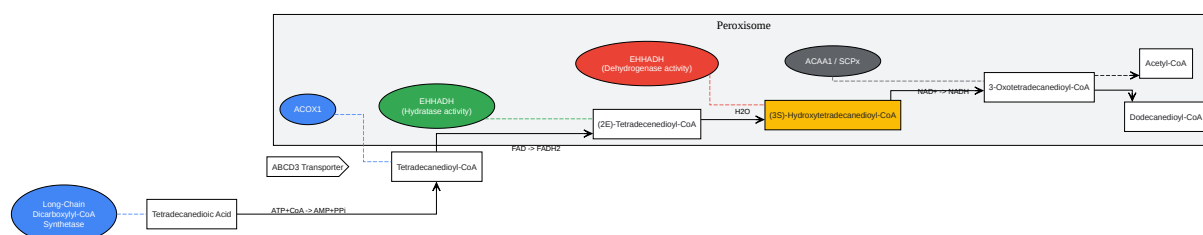
The Peroxisomal β -Oxidation Pathway for Dicarboxylic Acids

Long-chain dicarboxylic acids are first activated to their coenzyme A (CoA) esters in the endoplasmic reticulum or peroxisomes. The resulting dicarboxyl-CoA is then transported into the peroxisome, where it undergoes chain shortening via a β -oxidation cycle that is biochemically similar to mitochondrial β -oxidation but employs a distinct set of enzymes.^{[1][2][3]}

The metabolism of **(3S)-hydroxytetradecanedioyl-CoA** represents the third step in the β -oxidation of tetradecanedioyl-CoA. The overall pathway within the peroxisome involves four key enzymatic steps:

- Oxidation: Catalyzed by an Acyl-CoA Oxidase (ACOX).
- Hydration: Catalyzed by a bifunctional enzyme.
- Dehydrogenation: Catalyzed by a bifunctional enzyme.
- Thiolytic Cleavage: Catalyzed by a thiolase.

The primary enzyme responsible for the metabolism of **(3S)-hydroxytetradecanedioyl-CoA** is the L-bifunctional protein (EHHADH), which possesses 3-hydroxyacyl-CoA dehydrogenase activity.^{[1][4][5]}



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Figure 1: Peroxisomal β -oxidation of tetradecanedioyl-CoA.

Key Metabolic Enzymes

The metabolism of **(3S)-hydroxytetradecanedioyl-CoA** is a concerted effort of several peroxisomal enzymes.

Long-Chain Dicarboxyl-CoA Synthetase

The initial activation of tetradecanedioic acid to its CoA ester is catalyzed by a long-chain acyl-CoA synthetase. While the specific enzyme responsible for activating dicarboxylic acids has been described as a microsomal acyl-CoA synthetase, its precise molecular identity is not fully established.[4]

Peroxisomal Transporter: ABCD3 (PMP70)

Once activated, the long-chain dicarboxyl-CoA is transported into the peroxisomal matrix by the ATP-binding cassette transporter ABCD3.[3] Studies have shown that ABCD3 is essential for the import of C16-dicarboxylic acids into peroxisomes for subsequent β -oxidation.[3]

Acyl-CoA Oxidase 1 (ACOX1)

ACOX1 catalyzes the first and rate-limiting step of peroxisomal β -oxidation, introducing a double bond at the C2-C3 position of the dicarboxyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide. ACOX1 is considered the primary oxidase for straight-chain dicarboxylic acids.^{[3][4]}

L-Bifunctional Protein (EHHADH)

EHHADH is a single polypeptide with two distinct enzymatic activities: enoyl-CoA hydratase and (3S)-3-hydroxyacyl-CoA dehydrogenase.^{[1][6]}

- **Enoyl-CoA Hydratase Activity:** This domain catalyzes the hydration of the double bond created by ACOX1 to form **(3S)-hydroxytetradecanedioyl-CoA**.
- **3-Hydroxyacyl-CoA Dehydrogenase Activity:** This is the key activity for the metabolism of the target molecule. It oxidizes the 3-hydroxyl group of **(3S)-hydroxytetradecanedioyl-CoA** to a keto group, forming 3-oxotetradecanedioyl-CoA, with the concomitant reduction of NAD⁺ to NADH.^{[1][6]}

Studies have shown that EHHADH is essential for the production of medium-chain dicarboxylic acids from their long-chain precursors, highlighting its critical role in this pathway.^{[4][7]}

D-Bifunctional Protein (HSD17B4)

HSD17B4 is another peroxisomal bifunctional enzyme with hydratase and dehydrogenase activities. While it has overlapping functions with EHHADH, studies in fibroblasts from patients with HSD17B4 deficiency and in knockout mouse models suggest that EHHADH plays a more significant role in the β -oxidation of long-chain dicarboxylic acids.^{[3][4][5]}

Peroxisomal Thiolases (ACAA1 and SCPx)

The final step of the β -oxidation cycle is the thiolytic cleavage of 3-oxotetradecanedioyl-CoA, which is catalyzed by peroxisomal thiolases such as 3-ketoacyl-CoA thiolase (ACAA1) or sterol carrier protein X (SCPx).^[3] This reaction releases a molecule of acetyl-CoA and a dicarboxyl-CoA that is two carbons shorter (dodecanedioyl-CoA), which can then undergo further rounds of β -oxidation.

Quantitative Data: Enzyme Kinetics

Direct kinetic data for the interaction of **(3S)-hydroxytetradecanedioyl-CoA** with human EHHADH are not readily available in the literature. However, data from studies using similar long-chain dicarboxylic acid substrates provide valuable insights into the enzyme's efficiency.

Enzyme	Substrate (Proxy)	Parameter	Value	Organism/System	Reference
EHHADH (Hydratase)	(2E)-Hexadecenedioyl-CoA (C16)	K _m	0.3 μ M	Human recombinant EHHADH expressed in <i>S. cerevisiae</i>	[1]
EHHADH (Hydratase)	(2E)-Hexadecenoyl-CoA (C16-mono)	K _m	10.4 μ M	Human recombinant EHHADH expressed in <i>S. cerevisiae</i>	[1]
EHHADH & HSD17B4	Long-chain DCA substrates	Efficiency	Comparable	Recombinant enzymes	[4]

Note: The K_m values listed are for the enoyl-CoA hydratase activity of EHHADH with a C16 dicarboxylic enoyl-CoA. This value suggests a very high affinity of the enzyme for long-chain dicarboxylic substrates, significantly higher than for the corresponding monocarboxylic substrate.

Experimental Protocols

This section outlines a representative methodology for characterizing the 3-hydroxyacyl-CoA dehydrogenase activity of EHHADH with a long-chain 3-hydroxydicarboxylic acyl-CoA substrate. This protocol is a composite based on established methods for assaying peroxisomal β -oxidation enzymes.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Production and Purification of Recombinant EHHADH

- **Expression System:** Human EHHADH cDNA is cloned into an expression vector (e.g., pET vector series) with an N- or C-terminal polyhistidine (His6) tag. The construct is then transformed into a suitable *E. coli* expression strain (e.g., BL21(DE3)).
- **Protein Expression:** A bacterial culture is grown to mid-log phase ($OD_{600} \approx 0.6-0.8$) at 37°C. Protein expression is induced with isopropyl β -D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1.0 mM, and the culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
- **Cell Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
- **Affinity Chromatography:** The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged EHHADH is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
- **Purity Assessment:** The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

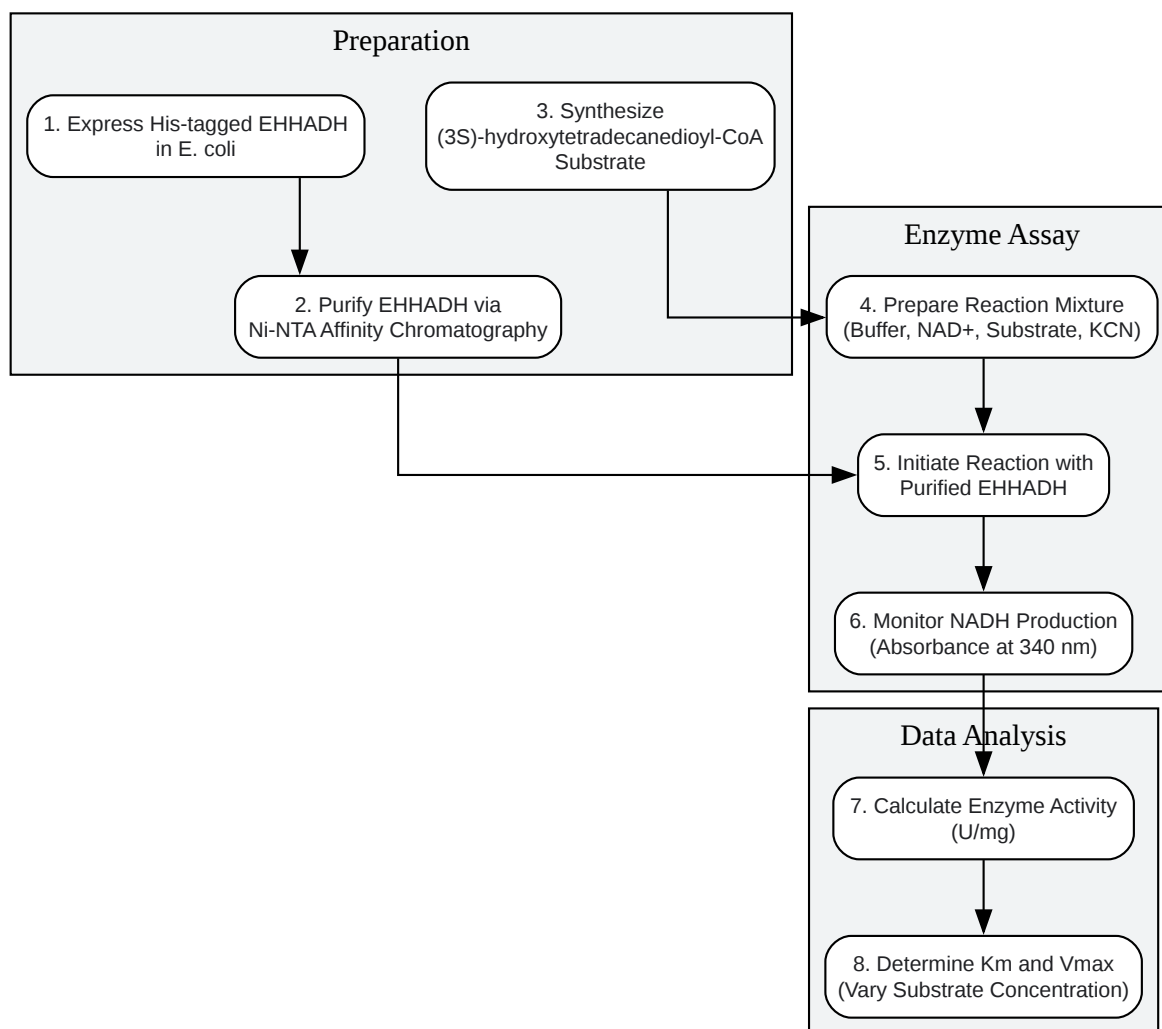
Synthesis of (3S)-hydroxytetradecanedioyl-CoA Substrate

As (3S)-hydroxytetradecanedioyl-CoA is not commercially available, it can be synthesized enzymatically. A potential method involves the adaptation of protocols for synthesizing other 3-hydroxyacyl-CoAs.[10] This would typically involve the chemical synthesis of (3S)-hydroxytetradecanedioic acid, followed by its enzymatic conversion to the CoA thioester using an acyl-CoA synthetase.

3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the rate of NAD⁺ reduction to NADH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm.

- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
 - 100 mM Tris-HCl buffer, pH 8.5
 - 1 mM NAD⁺
 - 50 μ M **(3S)-hydroxytetradecanedioyl-CoA**
 - 1 mM KCN (to inhibit any contaminating mitochondrial enzymes)
 - 0.1% (w/v) Triton X-100 (to ensure substrate solubility)
- Initiation: The reaction is initiated by the addition of a known amount of purified recombinant EHHADH (e.g., 0.1-1.0 μ g).
- Measurement: The increase in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 37°C) using a spectrophotometer.
- Calculation of Activity: The rate of NADH production is calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of NADH per minute under the specified conditions.
- Kinetic Analysis: To determine K_m and V_{max}, the assay is repeated with varying concentrations of the **(3S)-hydroxytetradecanedioyl-CoA** substrate. The data are then fitted to the Michaelis-Menten equation.



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Figure 2: Experimental workflow for EHHADH activity assay.

Regulatory Aspects

The expression of the enzymes involved in peroxisomal β -oxidation, including EHHADH, is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPAR α).^[4]
^[7] PPAR α is a nuclear receptor that is activated by fatty acids and dicarboxylic acids. This

creates a feed-forward loop where an increase in substrate levels leads to the upregulation of the enzymes required for their catabolism. This regulatory mechanism is central to the metabolic adaptation to states of high lipid flux, such as fasting or a high-fat diet.

Conclusion

The metabolism of **(3S)-hydroxytetradecanedioyl-CoA** is a key step in the peroxisomal β -oxidation of long-chain dicarboxylic acids. The primary enzyme responsible for this conversion is the 3-hydroxyacyl-CoA dehydrogenase domain of the L-bifunctional protein, EHHADH. While specific kinetic data for this substrate are sparse, related studies indicate a high affinity of peroxisomal enzymes for dicarboxylic acid intermediates. The provided experimental protocols offer a robust framework for the further characterization of these enzymes, which is essential for advancing our understanding of lipid metabolism and related pathological conditions.

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